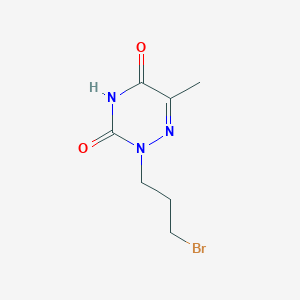![molecular formula C14H12N4O5 B14408199 2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol CAS No. 83502-00-5](/img/structure/B14408199.png)
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol is an organic compound known for its distinctive chemical structure and reactivity. This compound features a hydrazinylidene group attached to a phenylethanol moiety, with two nitro groups positioned on the phenyl ring. It is often utilized in various chemical reactions and has applications in scientific research due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction proceeds through a condensation mechanism, where the hydrazine group reacts with the carbonyl group to form a hydrazone linkage. This process is often carried out in an acidic medium, such as methanol with sulfuric acid, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones with aldehydes and ketones.
Oxidation and Reduction: The nitro groups can participate in redox reactions, altering the compound’s reactivity and properties.
Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, aldehydes, ketones, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, which can be further modified to introduce additional functional groups or to enhance their reactivity .
科学的研究の応用
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol has several scientific research applications:
作用機序
The mechanism of action of 2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol involves its ability to form stable hydrazone linkages with carbonyl compounds. This reactivity is primarily due to the presence of the hydrazine group, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The nitro groups on the phenyl ring further enhance the compound’s reactivity by stabilizing the intermediate species formed during the reaction .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in carbonyl compound identification.
2,4-Dinitrophenylhydrazinylidene]acetic acid: Another derivative with similar reactivity but different structural features.
Uniqueness
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol is unique due to its specific structural arrangement, which combines the reactivity of the hydrazine group with the stability provided by the phenylethanol moiety. This combination allows for versatile applications in various fields of research and industry .
特性
CAS番号 |
83502-00-5 |
|---|---|
分子式 |
C14H12N4O5 |
分子量 |
316.27 g/mol |
IUPAC名 |
2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethanol |
InChI |
InChI=1S/C14H12N4O5/c19-9-13(10-4-2-1-3-5-10)16-15-12-7-6-11(17(20)21)8-14(12)18(22)23/h1-8,15,19H,9H2 |
InChIキー |
HBCZLTVHJHKEPN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)
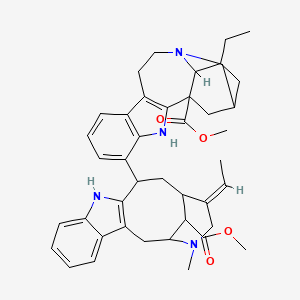
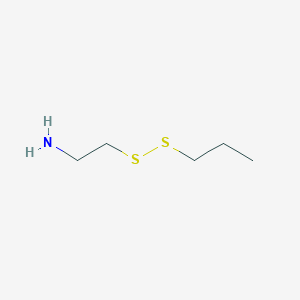
![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
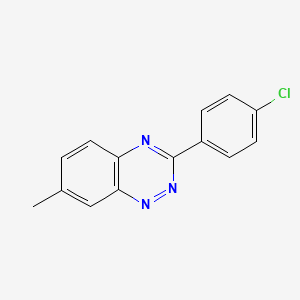
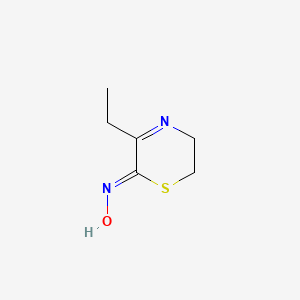
![Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14408140.png)
![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)
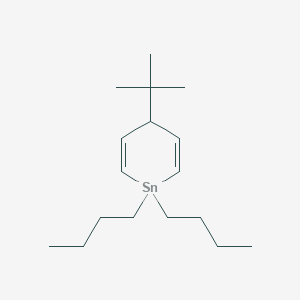
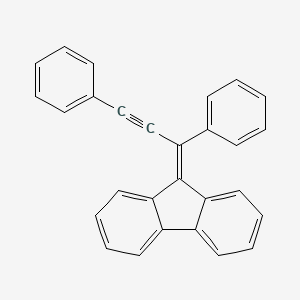
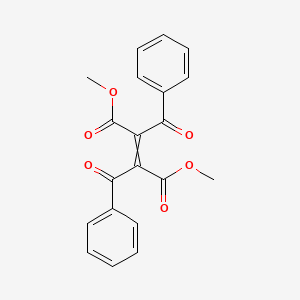
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)
